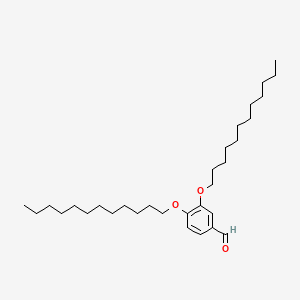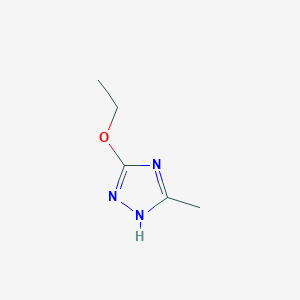
3,4-Didodecoxybenzaldehyde
Descripción general
Descripción
3,4-Didodecoxybenzaldehyde (3,4-DDBA) is an organic compound with the molecular formula C14H22O2. It is a colorless liquid with a sweet, fruity odor. 3,4-DDBA is a derivative of the aromatic aldehyde benzaldehyde and is used as a starting material for the synthesis of a variety of organic compounds. It is also used as a flavoring agent in food, beverages, and cosmetics.
Aplicaciones Científicas De Investigación
Electrodeposition and Electrocatalysis
Dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB, can be electrodeposited onto glassy carbon electrodes, showing catalytic activity in the electrooxidation of NADH. This property allows for their use in designing biosensors based on dehydrogenase enzymatic activities, indicating potential applications in bioanalytical chemistry and sensor technology (Pariente et al., 1996).
Organic Synthesis
3,4-Dihydroxybenzaldehyde and related compounds serve as precursors or intermediates in organic syntheses. For example, they have been used in the electrosynthesis of organic compounds, showcasing the role of electrochemistry in facilitating organic reactions under ambient conditions (Sherbo et al., 2018). Additionally, derivatives like 4-hydroxybenzaldehyde have been explored as linkers in solid phase organic synthesis, indicating their utility in the synthesis of complex organic molecules (Swayze, 1997).
Biomedical Materials
The interaction of 3,4-dihydroxybenzaldehyde with collagen has been studied to improve the physicochemical properties of collagen fibrils. This research has implications for developing biomedical materials with enhanced thermal stability, mechanical strength, and biocompatibility, useful in tissue engineering and regenerative medicine (Duan et al., 2019).
Propiedades
IUPAC Name |
3,4-didodecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUOJMQKCHYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369293 | |
| Record name | 3,4-bis(dodecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(dodecyloxy)benzaldehyde | |
CAS RN |
117241-25-5 | |
| Record name | 3,4-bis(dodecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
